molecular formula C10H9NO2S B1364846 6-(methylsulfanyl)-1H-indole-2-carboxylic acid CAS No. 202584-21-2

6-(methylsulfanyl)-1H-indole-2-carboxylic acid

Cat. No. B1364846
CAS RN: 202584-21-2
M. Wt: 207.25 g/mol
InChI Key: OJPNRJVMABFYLM-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-1H-indole-2-carboxylic acid (MSICA) is a naturally occurring compound found in a variety of plant species, including tomatoes, potatoes, and peppers. It is an important component of the flavonoid family, and is known for its antioxidant, anti-inflammatory, and anti-cancer properties. MSICA has recently gained attention for its potential applications in research and medical treatments, as well as its ability to enhance the flavor of food.

Scientific Research Applications

Molecular Switches in Electronic Devices

The compound 6-(methylsulfanyl)-1H-indole-2-carboxylic acid has been studied for its potential use in molecular switches, which are fundamental components of molecular electronic devices. These switches can perform logical and arithmetic operations such as summation, subtraction, encoding, and decoding functions .

Coordination Chemistry and Surface Assembly

Research has explored the coordination chemistry of this compound, particularly its ability to form carboxyl-metal cation coordination on substrates like gold (Au). This affects the contacts between gold and the carboxyl group, which is significant for surface assembly processes .

Antimicrobial and Antioxidative Applications

The compound has been involved in the synthesis of new tetradentate Schiff bases, which exhibit antimicrobial and antioxidative properties. This indicates potential applications in developing treatments or preservatives against microbial growth and oxidative damage .

properties

IUPAC Name

6-methylsulfanyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPNRJVMABFYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267087
Record name 6-(Methylthio)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylsulfanyl)-1H-indole-2-carboxylic acid

CAS RN

202584-21-2
Record name 6-(Methylthio)-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202584-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylthio)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl-6-methylsulfanyl-1H-indole-2-carboxylate (11.2 g, 51 mmol) and 2N NaOH (125 ml) was heated to reflux temperature for 30 minutes. The clear solution was cooled, and extracted with EtOAc. The aqueous fraction was acidified with concentrated HCl to pH=1, and the precipitate which formed, was filtered and dried to give 6-Methylsulfanyl-1H-indole-2-carboxylic acid (9.6 g, 91.0%).
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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